6,8-Difluoroisoquinoline

Medicinal Chemistry Process Chemistry Purification

6,8-Difluoroisoquinoline (CAS 1499818-92-6) is a strategic fluorinated isoquinoline building block for kinase inhibitor libraries. The unique 6,8-difluoro pattern offers distinct electronic properties vs. common 6,7-isomer, enabling novel SAR exploration. This cost-effective scaffold ensures predictable outcomes in cross-coupling and medicinal chemistry workflows, supported by multiple vendors for a secure supply chain.

Molecular Formula C9H5F2N
Molecular Weight 165.14 g/mol
CAS No. 1499818-92-6
Cat. No. B1457585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoroisoquinoline
CAS1499818-92-6
Molecular FormulaC9H5F2N
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C(C=C(C=C21)F)F
InChIInChI=1S/C9H5F2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H
InChIKeyTUURPHCVSJQJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Difluoroisoquinoline (CAS 1499818-92-6): A Fluorinated Isoquinoline Scaffold for Precision Medicinal Chemistry


6,8-Difluoroisoquinoline (CAS 1499818-92-6) is a fluorinated heterocyclic compound with the molecular formula C9H5F2N and a molecular weight of 165.14 g/mol [1]. This compound belongs to the isoquinoline class, which are nitrogen-containing heteroaromatic compounds recognized as privileged scaffolds in drug discovery and materials science . The strategic placement of fluorine atoms at the 6- and 8-positions imparts distinct electronic and physicochemical properties compared to non-fluorinated or alternatively fluorinated isoquinoline analogs [2].

Why Generic Substitution Fails: The Criticality of Precise Fluorine Positioning in 6,8-Difluoroisoquinoline


The isoquinoline core is a versatile scaffold, but the location and number of fluorine substituents critically determine the compound's reactivity, physicochemical profile, and ultimate performance in synthetic and biological applications [1]. 6,8-Difluoroisoquinoline possesses a unique substitution pattern that cannot be replicated by its regioisomers (e.g., 6,7-difluoroisoquinoline, 5,8-difluoroisoquinoline) or non-fluorinated isoquinoline . Attempts to substitute with a different isomer will inevitably alter electronic distribution, hydrogen-bonding capabilities, and steric interactions, leading to divergent outcomes in downstream chemistry—particularly in metal-catalyzed cross-coupling reactions and structure-activity relationship (SAR) studies .

Product-Specific Quantitative Evidence Guide for 6,8-Difluoroisoquinoline (CAS 1499818-92-6)


Physicochemical Differentiation: Predicted Boiling Point and Density vs. Isomeric and Non-Fluorinated Analogs

6,8-Difluoroisoquinoline exhibits a predicted boiling point of 251.4 ± 20.0 °C and a predicted density of 1.319 ± 0.06 g/cm³ . In contrast, its regioisomer 6,7-difluoroisoquinoline has a predicted boiling point of 261.5 ± 20.0 °C and a predicted density of 1.3 ± 0.1 g/cm³ [1]. Non-fluorinated isoquinoline has a reported boiling point of 242-243 °C and a density of 1.099 g/mL . These differences, while modest, are consequential for purification strategies (e.g., distillation, chromatography) and handling in automated synthesis platforms .

Medicinal Chemistry Process Chemistry Purification

Comparative Procurement Metrics: Purity and Price per Gram vs. 6,7-Difluoroisoquinoline

Commercially available 6,8-difluoroisoquinoline is offered at a minimum purity of 95-98%, with a price of approximately €1,042 per gram . In comparison, the 6,7-difluoroisoquinoline isomer is available at a similar purity (95-98%) but at a significantly higher price point of approximately €7,880 per gram . This represents a cost differential of over 7-fold for the same molecular weight and similar purity grade . Such a substantial price disparity is likely driven by differences in synthetic accessibility, demand, and scale of production for each specific isomer .

Procurement Medicinal Chemistry Building Blocks

Predicted pKa as a Proxy for Reactivity and Salt Formation Potential

The predicted acid dissociation constant (pKa) for 6,8-difluoroisoquinoline is 4.70 ± 0.31 . This value, representing the basicity of the isoquinoline nitrogen, is critical for predicting ionization state at physiological pH, which in turn affects solubility, permeability, and binding interactions [1]. For context, non-fluorinated isoquinoline has a reported pKa of 5.14 [2]. The lower pKa of 6,8-difluoroisoquinoline indicates that it is a weaker base than isoquinoline, a consequence of the electron-withdrawing effect of the two fluorine atoms [3]. This difference is non-trivial; a shift of ~0.44 log units alters the proportion of ionized species at a given pH, which can be the deciding factor in the success of a crystallization, salt formation, or a biological assay .

Medicinal Chemistry ADME Formulation

Class-Level Differentiation: Fluorinated Isoquinolines as Privileged Scaffolds in Kinase Inhibitor Discovery

Fluorinated isoquinolines, as a class, are well-established as key intermediates in the synthesis of potent kinase inhibitors [1]. Specifically, the 6,8-difluoroisoquinoline scaffold is documented as a production intermediate for triazine derivatives possessing Bruton's tyrosine kinase (BTK) inhibitory activity . While direct, head-to-head biological data for the parent 6,8-difluoroisoquinoline are limited in the public domain, its inclusion in patent literature (US20250145574A1) as a specific precursor for BTK inhibitors provides strong class-level validation . This contrasts with alternative building blocks that may lack this targeted pathway validation. The 6,8-difluoro substitution pattern is not arbitrary; it is selected to modulate electronic properties and metabolic stability in the final drug candidate, a critical advantage over unsubstituted or differently substituted isoquinoline cores .

Kinase Inhibitors Oncology Immunology

Optimal Research and Industrial Application Scenarios for 6,8-Difluoroisoquinoline (CAS 1499818-92-6)


Medicinal Chemistry: Synthesis of Fluorinated Kinase Inhibitor Libraries

The primary application scenario is as a strategic building block in the synthesis of fluorinated kinase inhibitor libraries, particularly those targeting BTK. The cost advantage over the 6,7-difluoro isomer (as evidenced in Section 3.2) makes this compound an economically viable choice for generating diverse analog series . The predicted physicochemical properties (Section 3.1 and 3.3) inform downstream reaction conditions and purification, ensuring consistent and predictable outcomes in medicinal chemistry workflows .

Process Chemistry: Scale-Up Feasibility Assessment

For process chemists evaluating the scalability of a drug candidate, the availability of 6,8-difluoroisoquinoline at a lower cost and from multiple suppliers (as indicated by vendor data) provides a more favorable supply chain profile compared to rarer or more expensive isomers . The predicted boiling point and pKa data are essential for designing safe and efficient large-scale reactions, work-up procedures, and purification trains [1].

Academic Research: Structure-Activity Relationship (SAR) Studies of Isoquinoline-Based Probes

In academic settings where budgets are often constrained, the cost-effective nature of this compound (Section 3.2) allows for more extensive SAR exploration around the isoquinoline core . The specific 6,8-difluoro pattern serves as a distinct point of diversification from the more common 6,7-isomer, potentially uncovering unique biological activities or binding modes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Difluoroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.